N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide
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Overview
Description
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phthalimide moiety, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation of phthalic anhydride with 2-methyl-4-aminophenylacetamide under reflux conditions in a suitable solvent such as acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimide derivatives.
Scientific Research Applications
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it can inhibit the activity of certain proteases, which are involved in inflammatory processes. The compound can also interact with DNA, leading to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A phthalimide derivative with immunomodulatory and anticancer properties.
Pomalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Uniqueness
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities compared to other phthalimide derivatives. Its ability to inhibit specific enzymes and interact with DNA makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-9-12(7-8-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHISVKFAMBQQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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